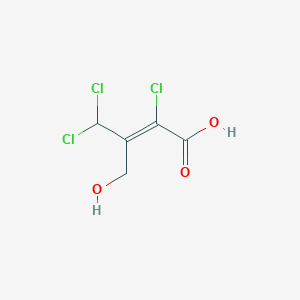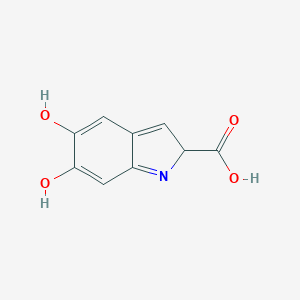
Furaquinocin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furaquinocin H is a novel compound that has recently been discovered to have potential applications in scientific research. This compound belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antimicrobial activity. This compound has been found to possess unique biochemical and physiological effects, which make it a promising candidate for use in various research fields.
Applications De Recherche Scientifique
Biosynthesis and Biochemical Characterization
Furaquinocin H, a natural polyketide-isoprenoid hybrid (meroterpenoid), exhibits antitumor activity. It is produced by the Streptomyces sp. strain KO-3988. A key component of its biosynthesis involves Fur7, a prenyltransferase. Fur7 attaches a geranyl group to a polyketide scaffold, playing a crucial role in furaquinocin production. Studies have identified the physiological polyketide substrate for Fur7 and its reaction products, enhancing understanding of the enzyme's biochemical properties and its role in furaquinocin biosynthesis (Kumano, Tomita, Nishiyama, & Kuzuyama, 2010).
Identification of Novel Intermediates
Research has identified novel intermediates in the biosynthesis of furaquinocin, such as 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione. These discoveries demonstrate the essential roles of various enzymes in the biosynthetic pathway, offering insights into the production mechanisms of Streptomyces meroterpenoids. This knowledge is vital for understanding the natural production and potential applications of this compound (Isogai, Nishiyama, & Kuzuyama, 2012).
Total Synthesis and Molecular Studies
Efforts in total synthesis of furaquinocins, including this compound, have been made. These syntheses employ techniques like Pd-catalyzed dynamic kinetic asymmetric transformation and reductive Heck cyclization. Such studies are crucial for understanding the structural complexity of furaquinocins and for potential pharmaceutical applications (Trost, Thiel, & Tsui, 2003).
Novel Analogues and Structural Variations
Research has also led to the discovery of novel furaquinocin analogues, such as Furaquinocins I and J. These compounds have structural variations, providing a deeper understanding of the structural diversity within this class of compounds and their potential biological activities (Panthee et al., 2011).
Development of Biosynthetic Platforms
Developing microbial biosynthetic platforms for terpenoids, including this compound, in Streptomyces species has been a focus of research. These platforms aim to enhance the production of valuable terpenoid compounds, potentially enabling large-scale production and broader applications (Khalid et al., 2017).
Propriétés
Numéro CAS |
134985-03-8 |
|---|---|
Formule moléculaire |
C12H30BN |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
3-[1,5-dihydroxy-4-(hydroxymethyl)pent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O8/c1-10-18(27)16-13(19(28)20(10)29-4)7-14(25)17-21(16)30-11(2)22(17,3)15(26)6-5-12(8-23)9-24/h5,7,11,15,23-26H,6,8-9H2,1-4H3 |
Clé InChI |
BELRYDYMOWPKNR-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O |
SMILES canonique |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O |
Synonymes |
furaquinocin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)

